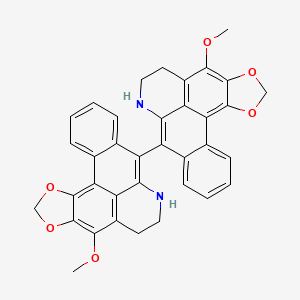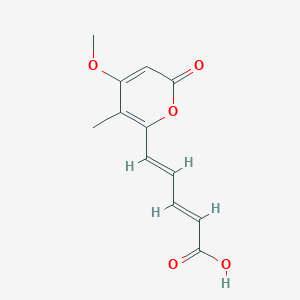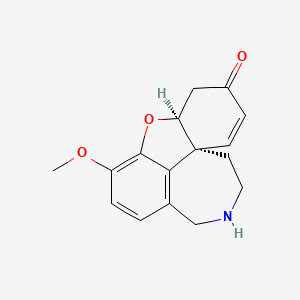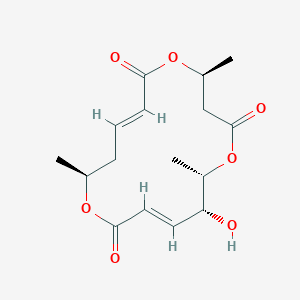
Macrosphelide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macrosphelide C is a natural product found in Aplysia kurodai and Periconia byssoides with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthetic Pathways and Stereochemistry Macrosphelide C has been the subject of extensive research focusing on its synthesis and structural characteristics. Notably, the first total synthesis of macrosphelide C involved lactonization of 14-oxo seco acids, reduction, and Mitsunobu inversion. The precursor seco acids were derived from corresponding furans, demonstrating the chemical intricacy involved in its synthesis (Kobayashi & Acharya, 2001). Additionally, the absolute stereostructures of macrosphelides, including C, were elucidated using spectroscopic methods and X-ray analysis, providing a deeper understanding of its molecular geometry and stereochemistry (Yamada et al., 2001).
Advancements in Synthesis Techniques Recent advancements in the synthesis of macrosphelide C involve the use of chemoenzymatic reactions, which have been instrumental in achieving higher overall yields. The synthesis process typically involves several steps, underscoring the complexity and the precision required in the synthesis of this molecule (Nakamura et al., 2002).
Biological Applications and Potential
Cell-Adhesion Inhibition Macrosphelide C, along with its analogues, has been identified as a potent cell-cell adhesion inhibitor. Its mechanism of action is attributed to its unique molecular structure, particularly the novel ester linkages in its macrocyclic skeleton. This property is significant as it offers potential therapeutic applications in conditions where cell adhesion plays a pivotal role, such as in cancer metastasis and certain immune responses (Yamada et al., 2002).
Antifungal Activity Macrosphelide C's close relative, macrosphelide A, has demonstrated antifungal activity, particularly against pathogens like Sclerotinia sclerotiorum and Sclerotium cepivorum. This suggests a potential for the macrosphelide family, including C, in developing novel antifungal agents, especially considering the increasing resistance to current antifungal drugs (Mcquilken et al., 2003).
Apoptosis-Inducing Properties Research indicates that macrosphelide C, along with its derivatives, can induce apoptosis in certain cell lines. This property is particularly intriguing for cancer research, as the ability to selectively induce apoptosis in cancer cells is a desirable trait in anti-cancer therapies (Matsuya et al., 2006).
Propiedades
Nombre del producto |
Macrosphelide C |
|---|---|
Fórmula molecular |
C16H22O7 |
Peso molecular |
326.34 g/mol |
Nombre IUPAC |
(4S,7E,10S,13E,15R,16S)-15-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione |
InChI |
InChI=1S/C16H22O7/c1-10-5-4-6-14(18)22-11(2)9-16(20)23-12(3)13(17)7-8-15(19)21-10/h4,6-8,10-13,17H,5,9H2,1-3H3/b6-4+,8-7+/t10-,11-,12-,13+/m0/s1 |
Clave InChI |
LHDGUPDIEZSEGS-HRABQTKNSA-N |
SMILES isomérico |
C[C@H]1C/C=C/C(=O)O[C@H](CC(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)C |
SMILES canónico |
CC1CC=CC(=O)OC(CC(=O)OC(C(C=CC(=O)O1)O)C)C |
Sinónimos |
macrosphelide C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1249508.png)

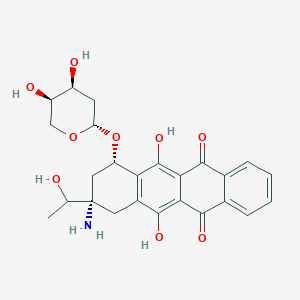

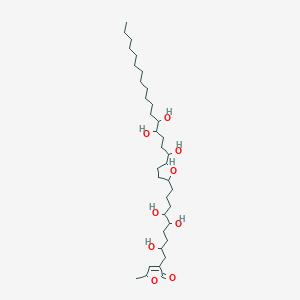
![(3R,4aS,5R,6S)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B1249517.png)
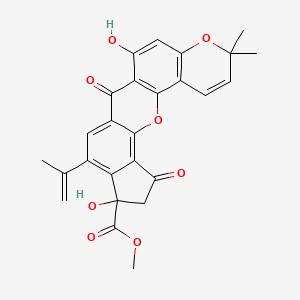

![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)

